Cas no 42542-07-4 (1-(3,4-Methylenedioxyphenyl)-2-butanamine)

1-(3,4-Methylenedioxyphenyl)-2-butanamine structure
42542-07-4 structure
Product Name:1-(3,4-Methylenedioxyphenyl)-2-butanamine
CAS-nummer:42542-07-4
MF:C11H16ClNO2
MW:229.703242301941
CID:55583
PubChem ID:3039210
Update Time:2025-04-18

1-(3,4-Methylenedioxyphenyl)-2-butanamine Chemische en fysische eigenschappen

Naam en identificatie

    • 1-(3,4-Methylenedioxyphenyl)-2-butanamine
    • 1-(1,3-Benzodioxol-5-yl)butan-2-amine
    • rac Benzodioxole-5-butanamine Ηydrochloride
    • BDB (hydrochloride)
    • 1-(1,3-benzodioxol-5-yl)butan-2-amine,hydrochloride
    • rac-BDB HCl (rac-3,4-Methylenedioxy-phenyl-2-butanamine Hydrochloride)
    • 42542-07-4
    • 1,3-BENZODIOXOLYLBUTANAMINE HYDROCHLORIDE
    • MDB hydrochloride
    • rac-BDB HCl; rac-3,4-Methylenedioxyphenyl-2-butanamine Hydrochloride; alpha-Ethyl-1,3-benzodioxole-5-ethanamine monohydrochloride; ?-Ethyl-1,3-benzodioxole-5-ethanamine hydrochloride; 3,4-Methylenedioxy-?-ethyl-?-phenylethylamine hydrochloride; NSC 172188
    • 1-(1,3-benzodioxol-5-yl)-2-butanamine hydrochloride
    • d,l-BDB.HCl
    • 1, 5-(2-aminobutyl)-, hydrochloride
    • (+/-)-1-(3,4-METHYLENEDIOXYPHENYL)-2-BUTANAMINE HYDROCHLORIDE
    • RFD67T622Z
    • (+/-)-1-(3,4-Methylenedioxyphenyl)-2-butanamine hydrochloride, >90%
    • 1,3-Benzodioxole, 5-(2-aminobutyl)-, hydrochloride
    • 1-(1,3-benzodioxol-5-yl)butan-2-amine;hydrochloride
    • 3,4-methylenedioxy-alpha-ethylphenethylamine hydrochloride
    • Phenethylamine,4-methylenedioxy-, hydrochloride
    • 3,4-methylenedioxybutanphenamine hydrochloride
    • rac-BDB HCl (rac-3,4-Methylenedioxyphenyl-2-butanamine Hydrochloride) 1.0 mg/ml in Methanol (as free base)
    • UNII-RFD67T622Z
    • DTXSID00897578
    • J (PSYCHEDELIC) hydrochloride
    • 3,4-Methylenedioxy-alpha-ethyl-beta-phenylethylamine
    • 1-(1,3-BENZODIOXOL-5-YL)-4,4,4-TRIDEUTERIOBUTAN-2-AMINE HYDROCHLORIDE
    • 3,4-METHYLENEDIOXY-.ALPHA.-ETHYL-.BETA.-PHENYLETHYLAMINE HYDROCHLORIDE
    • 1-(3,4-METHYLENEDIOXYPHENYL)-2-BUTANAMINE HYDROCHLORIDE
    • d,l-BDB.HCl, 1mg/ml in Methanol
    • Phenethylamine, alpha-ethyl-3,4-methylenedioxy-, hydrochloride
    • J hydrochloride
    • MB01139
    • RAC BENZODIOXOLE-5-BUTANAMINE ?YDROCHLORIDE
    • NSC-172188
    • NSC 172188
    • NSC172188
    • BDB Hydrochloride
    • Inchi: 1S/C11H15NO2.ClH/c1-2-9(12)5-8-3-4-10-11(6-8)14-7-13-10;/h3-4,6,9H,2,5,7,12H2,1H3;1H
    • InChI-sleutel: LFRHMTZYADABJZ-UHFFFAOYSA-N
    • LACHT: Cl.O1COC2=CC=C(C=C12)CC(CC)N

Berekende eigenschappen

  • Exacte massa: 193.11000
  • Monoisotopische massa: 229.087
  • Aantal isotopen atomen: 0
  • Aantal waterstofbonddonors: 1
  • Aantal waterstofbondacceptatoren: 3
  • Zware atoomtelling: 15
  • Aantal draaibare bindingen: 3
  • Complexiteit: 186
  • Aantal covalent gebonden eenheden: 2
  • Gedefinieerd atoomstereocentrumaantal: 0
  • Ongedefinieerd atoomstereocentrumaantal: 1
  • Gedefinieerd stereocenter aantal obligaties: 0
  • Ongedefinieerd stereocenter aantal bindingen: 0
  • Topologisch pooloppervlak: 44.5A^2

Experimentele eigenschappen

  • Dichtheid: 1.133
  • Smeltpunt: >144°C (dec.)
  • Kookpunt: 297.3°C at 760 mmHg
  • Vlampunt: 145.5°C
  • Oplosbaarheid: H2O: soluble
  • PSA: 44.48000
  • LogboekP: 2.39540

1-(3,4-Methylenedioxyphenyl)-2-butanamine Beveiligingsinformatie

  • Vervoersnummer gevaarlijk materiaal:UN 2811 6.1 / PGII
  • Code gevarencategorie: 20/21/22-39/23/24/25-23/24/25-11
  • Veiligheidsinstructies: 36-45-36/37-16-7
  • Identificatie van gevaarlijk materiaal: Xn T F
  • Opslagvoorwaarde:Hygroscopic, -20°C Freezer, Under inert atmosphere
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